molecular formula C10H12ClNO B13874602 N-[[3-(chloromethyl)phenyl]methyl]acetamide

N-[[3-(chloromethyl)phenyl]methyl]acetamide

Cat. No.: B13874602
M. Wt: 197.66 g/mol
InChI Key: IPXMHDIFSDQYHQ-UHFFFAOYSA-N
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Description

N-[[3-(chloromethyl)phenyl]methyl]acetamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of acetamide, where the acetamide group is attached to a benzene ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(chloromethyl)phenyl]methyl]acetamide typically involves the reaction of 3-(chloromethyl)benzylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(chloromethyl)phenyl]methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Products include various substituted benzylamines, benzylthiols, and benzyl ethers.

    Oxidation: Products include benzaldehyde, benzoic acid, and their derivatives.

    Reduction: Products include benzylamine and benzyl alcohol.

Scientific Research Applications

N-[[3-(chloromethyl)phenyl]methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including dyes and coatings.

Mechanism of Action

The mechanism of action of N-[[3-(chloromethyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(fluoromethyl)phenyl]methyl]acetamide
  • N-[[3-(bromomethyl)phenyl]methyl]acetamide
  • N-[[3-(iodomethyl)phenyl]methyl]acetamide

Uniqueness

N-[[3-(chloromethyl)phenyl]methyl]acetamide is unique due to the presence of the chloromethyl group, which imparts specific reactivity and biological activity. Compared to its fluorinated, brominated, and iodinated analogs, the chloromethyl derivative exhibits distinct chemical properties, such as reactivity towards nucleophiles and stability under various conditions. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-[[3-(chloromethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C10H12ClNO/c1-8(13)12-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

IPXMHDIFSDQYHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)CCl

Origin of Product

United States

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